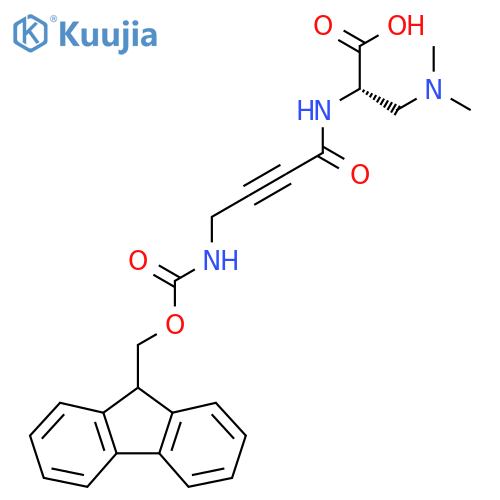

Cas no 2171142-57-5 ((2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid)

(2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid 化学的及び物理的性質

名前と識別子

-

- (2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid

- 2171142-57-5

- (2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid

- EN300-1573749

-

- インチ: 1S/C24H25N3O5/c1-27(2)14-21(23(29)30)26-22(28)12-7-13-25-24(31)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20-21H,13-15H2,1-2H3,(H,25,31)(H,26,28)(H,29,30)/t21-/m0/s1

- InChIKey: GMULDJBICBODKI-NRFANRHFSA-N

- SMILES: O(C(NCC#CC(N[C@H](C(=O)O)CN(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- 精确分子量: 435.17942091g/mol

- 同位素质量: 435.17942091g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 6

- 重原子数量: 32

- 回転可能化学結合数: 8

- 複雑さ: 733

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 108Ų

- XLogP3: 0.2

(2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1573749-0.05g |

(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid |

2171142-57-5 | 0.05g |

$2509.0 | 2023-06-05 | ||

| Enamine | EN300-1573749-500mg |

(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid |

2171142-57-5 | 500mg |

$2868.0 | 2023-09-24 | ||

| Enamine | EN300-1573749-1000mg |

(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid |

2171142-57-5 | 1000mg |

$2987.0 | 2023-09-24 | ||

| Enamine | EN300-1573749-1.0g |

(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid |

2171142-57-5 | 1g |

$2987.0 | 2023-06-05 | ||

| Enamine | EN300-1573749-5.0g |

(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid |

2171142-57-5 | 5g |

$8660.0 | 2023-06-05 | ||

| Enamine | EN300-1573749-10.0g |

(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid |

2171142-57-5 | 10g |

$12844.0 | 2023-06-05 | ||

| Enamine | EN300-1573749-2500mg |

(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid |

2171142-57-5 | 2500mg |

$5854.0 | 2023-09-24 | ||

| Enamine | EN300-1573749-100mg |

(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid |

2171142-57-5 | 100mg |

$2628.0 | 2023-09-24 | ||

| Enamine | EN300-1573749-10000mg |

(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid |

2171142-57-5 | 10000mg |

$12844.0 | 2023-09-24 | ||

| Enamine | EN300-1573749-0.5g |

(2S)-3-(dimethylamino)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]propanoic acid |

2171142-57-5 | 0.5g |

$2868.0 | 2023-06-05 |

(2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid 関連文献

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

(2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acidに関する追加情報

Introduction to (2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid (CAS No. 2171142-57-5)

(2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid, also known by its CAS number 2171142-57-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a dimethylamino group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an acetylenic linkage. These features endow the molecule with a combination of chemical stability and functional versatility, making it a valuable intermediate in the synthesis of various bioactive compounds.

The Fmoc protecting group is particularly noteworthy for its utility in solid-phase peptide synthesis (SPPS). The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form complex peptides. This property has made (2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid an essential building block in the development of peptide-based therapeutics and diagnostic tools.

Recent studies have highlighted the potential of this compound in various biomedical applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. The researchers found that the dimethylamino group and the acetylenic linkage play crucial roles in modulating the biological activity of the molecule, suggesting that these structural elements could be optimized to enhance therapeutic efficacy.

In another study, researchers at the University of California, San Francisco, investigated the use of (2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid as a scaffold for developing novel antibiotics. The team reported that by modifying the acetylenic linkage and introducing various functional groups, they were able to create compounds with enhanced antibacterial activity against multidrug-resistant pathogens. This finding underscores the potential of this compound as a platform for antibiotic discovery and development.

The chemical stability and functional versatility of (2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid also make it an attractive candidate for use in drug delivery systems. A recent review article in Advanced Drug Delivery Reviews discussed the application of this compound in the design of prodrugs and targeted drug delivery vehicles. The authors highlighted how the Fmoc protecting group can be used to mask reactive functional groups until they reach their intended site of action, thereby reducing side effects and improving therapeutic outcomes.

In addition to its pharmaceutical applications, (2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid has also been explored for its potential in materials science. Researchers at MIT have reported that this compound can be used as a building block for creating self-assembling nanostructures with unique optical and electronic properties. These nanostructures have shown promise in applications such as photovoltaics and biosensors.

The synthesis of (2S)-3-(dimethylamino)-2-4-{(9H-fluoren-9-yloxycarbonyl)amino}buta-nediamide propanoic acid typically involves several steps, including the protection of amino groups with Fmoc, the introduction of the dimethylamino group, and the formation of the acetylenic linkage. Advanced synthetic techniques such as transition metal-catalyzed coupling reactions have been employed to optimize these processes, leading to higher yields and purer products.

In conclusion, (2S)-3-(dimethylamino)-2-4-{(9H-fluoren-9-yloxycarbonyl)amino}buta-nediamide propanoic acid (CAS No. 2171142-57-5) is a versatile compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and chemical properties make it an important intermediate in the development of novel therapeutics and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.

2171142-57-5 ((2S)-3-(dimethylamino)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidopropanoic acid) Related Products

- 2228514-42-7(2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)cyclopropane-1-carboxylic acid)

- 40032-67-5(2-Hydroxy-1,2-di(thiophen-3-yl)ethanone)

- 1934973-08-6(1-{1,4-dioxa-7-azaspiro4.4nonan-7-yl}-3-fluoropropan-2-ol)

- 642995-16-2((1S,2S)-2-(Naphthalene-2,3-dicarboximido)cyclohexanecarboxylic Acid)

- 925147-29-1(1-(1-ethylpyrazol-4-yl)ethanone)

- 59564-78-2(1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid)

- 2167025-04-7(2-(piperidin-4-yl)ethane-1-sulfonyl fluoride)

- 2229536-14-3(1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine)

- 42190-83-0(C12H10N2O4)

- 362490-87-7(1-(benzenesulfonyl)-3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole)